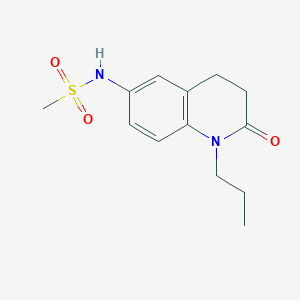

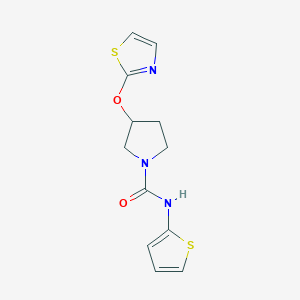

4-(dimethylamino)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(dimethylamino)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide, also known as DTBZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a fluorescent dye that has been used in various imaging techniques, including fluorescence microscopy and flow cytometry.

科学的研究の応用

Corrosion Inhibition

Compounds related to "4-(dimethylamino)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide," particularly benzothiazole derivatives, have been explored for their corrosion inhibiting effects. These inhibitors offer extra stability and higher inhibition efficiencies against steel corrosion in acidic environments compared to previously reported inhibitors. Their adsorption onto surfaces by both physical and chemical means demonstrates their potential in materials science for protecting metals against corrosion (Hu et al., 2016).

Anticancer Evaluation

Another significant application involves the anticancer evaluation of derivatives containing thiadiazole and benzamide groups. Novel Schiff’s bases with these moieties have shown promising anticancer activity against various human cancer cell lines. The synthesis of these compounds under microwave irradiation demonstrates their potential in developing new cancer therapies. Some of these compounds exhibited GI50 values comparable to standard drugs, suggesting their efficacy in pharmacological research (Tiwari et al., 2017).

Antibacterial Agents

Derivatives designed and synthesized from 2-aminothiazole and coupled with acid chlorides of 4-(N,N-dimethylamino)benzoic acid have shown anti-inflammatory activity and some promise as antibacterial agents. The specificity of these compounds in inhibiting bacterial growth, particularly against Staphylococcus aureus and Bacillus subtilis, indicates their potential in addressing antibiotic resistance and developing new antibacterial therapies (Lynch et al., 2006).

Metabotropic Glutamate 1 Receptor Imaging

In neuropharmacology, certain benzamide derivatives have been synthesized for positron emission tomography (PET) imaging of the metabotropic glutamate 1 (mGlu1) receptor in the brain. These compounds, after being labeled with carbon-11, showed high brain uptake and a kinetic profile suitable for quantitative analysis in monkey studies, marking their significance in neuroscience research and potential application in human studies (Fujinaga et al., 2012).

特性

IUPAC Name |

4-(dimethylamino)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3OS/c1-27(2)20-15-13-19(14-16-20)23(28)26-24-25-21(17-9-5-3-6-10-17)22(29-24)18-11-7-4-8-12-18/h3-16H,1-2H3,(H,25,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNVASKPVWLNHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2395286.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2395291.png)

![3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2395295.png)

![N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2395304.png)